Cas no 114915-14-9 (7,10-o-Ditroc docetaxel)

7,10-o-Ditroc docetaxel 化学的及び物理的性質
名前と識別子
-
- Docetaxel intermediate
- INTERMEDIATE FOR DOCETAXEL
- IntermediateIIIforDocetaxel
- INTERMEDIATEOFDOCETAXEL
- N-1 Step intermediate
- (aR,bS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester
- 7,10-O-ditroc docetaxel
- 10-deacetyl-7,10-diTroc-baccatin III
- 2H-1-Benzopyran-4-ol,2-phenyl-,acetate
- 4-acetoxy-2-phenyl-2H-1-chromene
- 4-acetoxy-2-phenyl-2H-chromene
- 7,10-Ditro-Docetaxel
- 7,11-Ditroc-docetaxel
- 7,10-Di Troc Docetaxel
- Docetaxel InterMediate (N-1)
- (aR,bS)-beta-[[(1,1-DiMethylethoxy)carbonyl]aMino]-alpha-hydroxy-benzenepropanoic acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-
- 915D149
- [(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl
- C49H55Cl6NO18
- QTCVMFMWHTVJTQ-LNJGEEBYSA-
- O164
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl
- F12957
- 7,10-Di(trichloroethoxyformyl) docetaxel
- Benzenepropanoic acid,b-[[(1,1-dimethylethoxy)carbonyl]amino]-a-hydroxy-,12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester,[2aR-[2aa,4b,4ab,6b,9a(aR*,bS*),11a,1
- 114915-14-9
- [(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv.; 7,10-Bis(2,2,2-trichloroethoxycarbonyl)docetaxel
- AKOS027327928
- DS-12004
- 7,10-O-Ditrocdocetaxel
- 7,10-o-Ditroc docetaxel
-
- MDL: MFCD09839023
- インチ: 1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28-,29-,30+,32-,33+,34+,35+,37-,45+,46-,47+/m0/s1
- InChIKey: QTCVMFMWHTVJTQ-CCONUVRMSA-N
- ほほえんだ: ClC(C([H])([H])OC(=O)O[C@@]1([H])C([H])([H])[C@]2([H])[C@@](C([H])([H])O2)([C@]2([H])[C@@]([H])([C@@]3(C([H])([H])[C@@]([H])(C(C([H])([H])[H])=C([C@]([H])(C([C@@]21C([H])([H])[H])=O)OC(=O)OC([H])([H])C(Cl)(Cl)Cl)C3(C([H])([H])[H])C([H])([H])[H])OC([C@@]([H])([C@]([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H])=O)O[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C([H])([H])[H])=O)(Cl)Cl
計算された属性
- せいみつぶんしりょう: 1157.15208g/mol
- ひょうめんでんか: 0
- XLogP3: 7.3
- 水素結合ドナー数: 3
- 水素結合受容体数: 18
- 回転可能化学結合数: 21
- どういたいしつりょう: 1155.15503g/mol
- 単一同位体質量: 1155.15503g/mol
- 水素結合トポロジー分子極性表面積: 255Ų
- 重原子数: 74
- 複雑さ: 2180
- 同位体原子数: 0
- 原子立体中心数の決定: 11
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.503
- ゆうかいてん: No data available
- ふってん: 1064.656°C at 760 mmHg
- フラッシュポイント: 597.682°C
- 屈折率: 1.607
- PSA: 224.45000
- LogP: 3.65050
- じょうきあつ: No data available
7,10-o-Ditroc docetaxel セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,Room Temperature
7,10-o-Ditroc docetaxel 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D566461-100g |
Docetaxel intermediate |
114915-14-9 | 97% | 100g |
$3600 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O94820-100mg |
7,10-O-ditroc docetaxel |
114915-14-9 | 97% | 100mg |
¥126.0 | 2024-07-19 | |
Chemenu | CM195411-5g |
7,10-O-ditroc docetaxel |
114915-14-9 | 97% | 5g |
$355 | 2022-06-14 | |
Chemenu | CM195411-1g |
7,10-O-ditroc docetaxel |
114915-14-9 | 97% | 1g |
$153 | 2021-06-09 | |
Chemenu | CM195411-1g |
7,10-O-ditroc docetaxel |
114915-14-9 | 97% | 1g |
$117 | 2022-06-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NL579-250mg |
7,10-o-Ditroc docetaxel |
114915-14-9 | 97% | 250mg |
494CNY | 2021-05-08 | |
eNovation Chemicals LLC | D566461-5g |
Docetaxel intermediate |
114915-14-9 | 97% | 5g |
$400 | 2024-06-05 | |
eNovation Chemicals LLC | D566461-100g |
Docetaxel intermediate |
114915-14-9 | 97% | 100g |
$3600 | 2025-02-26 | |
Aaron | AR00HDM7-1g |
Benzenepropanoic acid,b-[[(1,1-dimethylethoxy)carbonyl]amino]-a-hydroxy-,12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester,[2aR-[2aa,4b,4ab,6b,9a(aR*,bS*),11a,1 |
114915-14-9 | 98% | 1g |
$174.00 | 2025-01-24 | |
1PlusChem | 1P00HDDV-25mg |
7,10-O-ditroc docetaxel |
114915-14-9 | 98% (HPLC) | 25mg |
$104.00 | 2025-02-28 |
7,10-o-Ditroc docetaxel 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
7,10-o-Ditroc docetaxelに関する追加情報
7,10-O-Ditroc Docetaxel: A Promising Anticancer Agent with CAS No 114915-14-9
The compound 7,10-O-Ditroc Docetaxel, identified by the CAS registry number CAS No 114915-14-9, has emerged as a significant advancement in the field of oncology. This compound is a derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. The introduction of the 7,10-O-ditroc moiety into the structure of docetaxel has been shown to enhance its pharmacological properties, making it a promising candidate for targeted cancer therapy.
Docetaxel functions by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in rapidly dividing cancer cells. However, its efficacy is often limited by resistance mechanisms and systemic toxicity. The modification of docetaxel to form 7,10-O-Ditroc Docetaxel aims to address these challenges by improving drug delivery and selectivity. Recent studies have demonstrated that this derivative exhibits enhanced antiproliferative activity against various cancer cell lines compared to the parent compound.
The synthesis of CAS No 114915-14-9 involves a multi-step process that includes the introduction of the ditrocarbonyl group at positions 7 and 10 of the docetaxel molecule. This modification not only alters the physicochemical properties of the drug but also influences its interaction with cellular components. Preclinical studies have shown that 7,10-O-Ditroc Docetaxel has improved solubility and bioavailability, which are critical factors for effective drug delivery.
In terms of pharmacokinetics, CAS No 114915-14-9 demonstrates favorable absorption and distribution profiles. Animal studies have revealed that the compound achieves higher concentrations in tumor tissues compared to normal tissues, suggesting a potential reduction in systemic toxicity. This selective accumulation is attributed to the enhanced permeability and retention (EPR) effect, which is particularly advantageous for targeting solid tumors.
The antitumor activity of 7,10-O-Ditroc Docetaxel has been extensively studied in preclinical models. In vitro assays have shown significant inhibition of cell proliferation in breast, lung, and prostate cancer cell lines. Moreover, in vivo studies using xenograft models have demonstrated tumor growth inhibition rates superior to those observed with conventional docetaxel therapy. These findings underscore the potential of this compound as a next-generation anticancer agent.
One of the most exciting aspects of CAS No 114915-14-9 is its ability to overcome drug resistance mechanisms. Many cancers develop resistance to conventional chemotherapeutic agents through mechanisms such as efflux pump upregulation or mutations in target proteins. Early evidence suggests that 7,10-O-Ditroc Docetaxel may bypass these resistance pathways, offering hope for patients with refractory cancers.
The development of CAS No 1149836866666666No 8368666666No 8368666No 8368No 83No 8No
